3-Methoxy-3-methyl-2-pentanone O-(((4-chlorophenyl)amino)carbonyl)oxime
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Overview
Description
3-Methoxy-3-methyl-2-pentanone O-(((4-chlorophenyl)amino)carbonyl)oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from the condensation of hydroxylamine with aldehydes or ketones
Preparation Methods
The synthesis of 3-Methoxy-3-methyl-2-pentanone O-(((4-chlorophenyl)amino)carbonyl)oxime typically involves the reaction of 3-methoxy-3-methyl-2-pentanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate. The reaction is carried out under reflux conditions to facilitate the formation of the oxime . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Methoxy-3-methyl-2-pentanone O-(((4-chlorophenyl)amino)carbonyl)oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime nitrogen. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitroso compounds, primary and secondary amines, and substituted oximes.
Scientific Research Applications
3-Methoxy-3-methyl-2-pentanone O-(((4-chlorophenyl)amino)carbonyl)oxime has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-methyl-2-pentanone O-(((4-chlorophenyl)amino)carbonyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems .
Comparison with Similar Compounds
Similar compounds to 3-Methoxy-3-methyl-2-pentanone O-(((4-chlorophenyl)amino)carbonyl)oxime include other oxime derivatives, such as:
Acetone oxime: Known for its use as a reagent in organic synthesis.
Benzaldoxime: Studied for its potential biological activities.
Cyclohexanone oxime:
Properties
CAS No. |
192658-19-8 |
---|---|
Molecular Formula |
C14H19ClN2O3 |
Molecular Weight |
298.76 g/mol |
IUPAC Name |
[(Z)-(3-methoxy-3-methylpentan-2-ylidene)amino] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H19ClN2O3/c1-5-14(3,19-4)10(2)17-20-13(18)16-12-8-6-11(15)7-9-12/h6-9H,5H2,1-4H3,(H,16,18)/b17-10- |
InChI Key |
NRQVCLNXMRZUFQ-YVLHZVERSA-N |
Isomeric SMILES |
CCC(C)(/C(=N\OC(=O)NC1=CC=C(C=C1)Cl)/C)OC |
Canonical SMILES |
CCC(C)(C(=NOC(=O)NC1=CC=C(C=C1)Cl)C)OC |
Origin of Product |
United States |
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